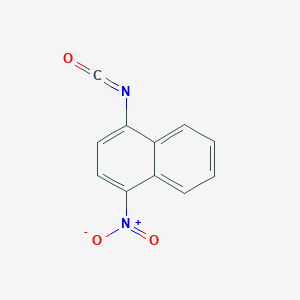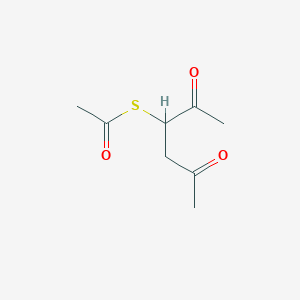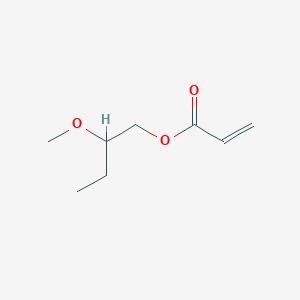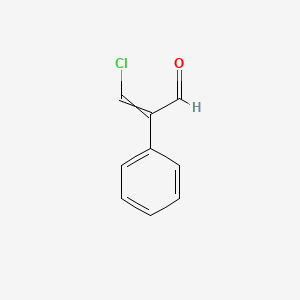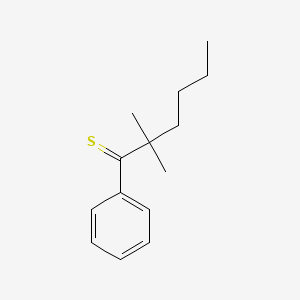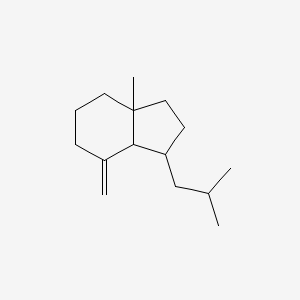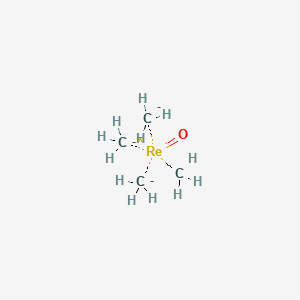
Rhenium, tetramethyloxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhenium, tetramethyloxo- is a chemical compound with the formula C₄H₁₂ORe. It is a rhenium-based compound that has garnered interest due to its unique properties and potential applications in various fields. Rhenium itself is a rare, silvery-white, heavy transition metal with the atomic number 75. It is known for its high melting point, resistance to wear and corrosion, and ability to form compounds in multiple oxidation states.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rhenium, tetramethyloxo- typically involves the reaction of rhenium heptoxide (Re₂O₇) with methanol (CH₃OH) under controlled conditions. The reaction proceeds as follows:
[ \text{Re}_2\text{O}_7 + 4 \text{CH}_3\text{OH} \rightarrow 2 \text{ReO(CH}_3)_4 + 3 \text{H}_2\text{O} ]
This reaction is carried out at room temperature, and the product is isolated as a fine black powder .
Industrial Production Methods
Industrial production of rhenium compounds, including rhenium, tetramethyloxo-, often involves the extraction of rhenium from molybdenite ores. Rhenium is obtained as a by-product of molybdenum refinement. The extracted rhenium is then subjected to various chemical processes to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Rhenium, tetramethyloxo- undergoes several types of chemical reactions, including:
Oxidation: Rhenium compounds can be oxidized to form higher oxidation state species, such as rhenium heptoxide (Re₂O₇).
Reduction: Reduction reactions can convert rhenium compounds to lower oxidation states.
Substitution: Rhenium compounds can undergo substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen (H₂) and carbon monoxide (CO) are often used.
Substitution: Various organic ligands can be used to replace existing ligands in rhenium compounds.
Major Products Formed
Oxidation: Rhenium heptoxide (Re₂O₇)
Reduction: Lower oxidation state rhenium compounds
Substitution: Rhenium complexes with different organic ligands
Applications De Recherche Scientifique
Rhenium, tetramethyloxo- has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of rhenium, tetramethyloxo- involves its ability to interact with various molecular targets and pathways. In cancer therapy, for example, rhenium compounds can induce the overproduction of reactive oxygen species (ROS), leading to lysosomal damage and apoptosis in cancer cells. The compound’s ability to form different geometric configurations with various ligands allows it to target specific cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rhenium heptoxide (Re₂O₇)
- Rhenium dioxide (ReO₂)
- Rhenium trioxide (ReO₃)
- Rhenium disulfide (ReS₂)
Uniqueness
Rhenium, tetramethyloxo- is unique due to its specific ligand configuration and its ability to form stable complexes with organic ligands. This makes it particularly useful in applications requiring precise molecular targeting and stability under various conditions .
Propriétés
Numéro CAS |
53022-70-1 |
|---|---|
Formule moléculaire |
C4H12ORe-4 |
Poids moléculaire |
262.34 g/mol |
InChI |
InChI=1S/4CH3.O.Re/h4*1H3;;/q4*-1;; |
Clé InChI |
WHOGZALXYHPJCQ-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].[CH3-].[CH3-].O=[Re] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


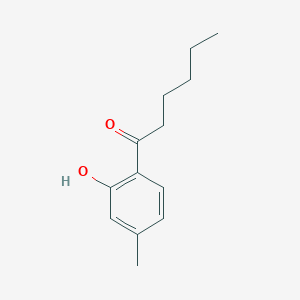
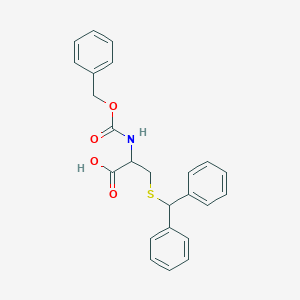
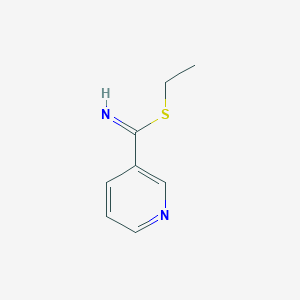
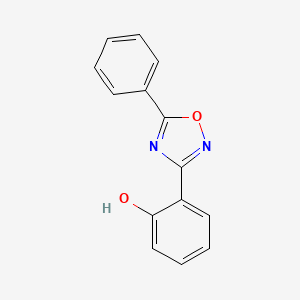
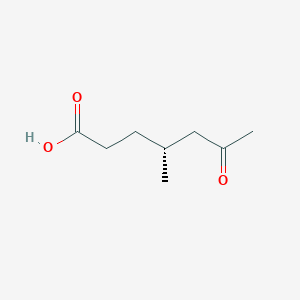
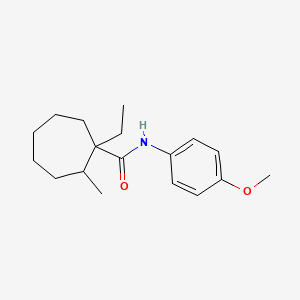
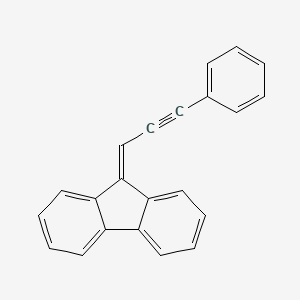
![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)
